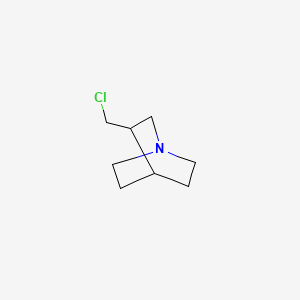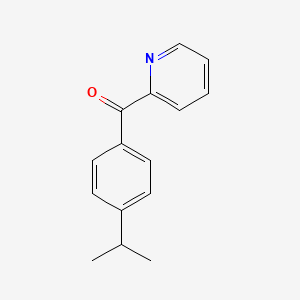
2-(4-Isopropylbenzoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylbenzoyl)pyridine , also known by its IUPAC name (4-isopropylphenyl)(2-pyridinyl)methanone , is a chemical compound with the molecular formula C₁₅H₁₅NO . It falls within the class of pyridine derivatives and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthetic pathway for 2-(4-Isopropylbenzoyl)pyridine involves the cyclization of 2-(4-isopropylbenzoyl)benzoic acid using hydroxylamine hydrochloride in pyridine. This reaction yields the promising intermediate benzo[1,2]oxazinone derivative .
Aplicaciones Científicas De Investigación
Chemistry and Properties of Related Compounds
Research on compounds containing pyridine derivatives, like 2-(4-Isopropylbenzoyl)pyridine, highlights their significance in various branches of chemistry. The review by Boča, Jameson, and Linert (2011) discusses the chemistry and properties of related compounds, underscoring their potential in spectroscopy, magnetic properties, and biological and electrochemical activities. This indicates the broad applicability of such compounds in scientific research, ranging from material science to biochemistry (Boča, Jameson, & Linert, 2011).
Catalysis and Synthetic Applications
Another significant application area is in catalysis and synthetic chemistry. Parmar, Vala, and Patel (2023) explore the use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are crucial in medicinal and pharmaceutical industries. This research points to the evolving role of pyridine derivatives in facilitating complex chemical syntheses, thereby enhancing the development of lead molecules in drug discovery and other areas (Parmar, Vala, & Patel, 2023).
Drug Development and Medicinal Chemistry
In drug development and medicinal chemistry, pyridine derivatives are highlighted for their versatility. A review by Li et al. (2019) emphasizes the importance of heterocyclic N-oxide molecules, including those derived from pyridine, in organic synthesis, catalysis, and drug applications. These compounds exhibit potent activities across a range of applications, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Optical Sensors and Chemosensing
Additionally, pyridine derivatives are employed in the development of optical sensors and chemosensors. Jindal and Kaur (2021) review the role of pyrimidine-based optical sensors, illustrating how these derivatives serve as exquisite sensing materials with broad biological and medicinal applications. This underscores their potential in environmental monitoring, diagnostics, and therapeutic applications (Jindal & Kaur, 2021).
Agrochemical Development
Lastly, the role of pyridine-based compounds in agrochemical development cannot be overstated. Guan et al. (2016) explore the discovery of pyridine-based agrochemicals, demonstrating their critical function as fungicides, insecticides, and herbicides. This review showcases the innovative approaches to discovering novel agrochemicals, highlighting the significance of intermediate derivatization methods (Guan et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADFKBHPBOIEAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582881 |
Source


|
| Record name | [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylbenzoyl)pyridine | |
CAS RN |
206357-76-8 |
Source


|
| Record name | [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)
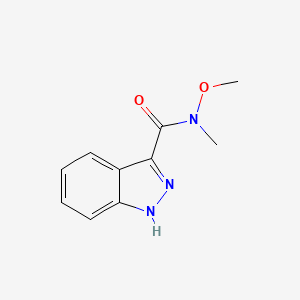
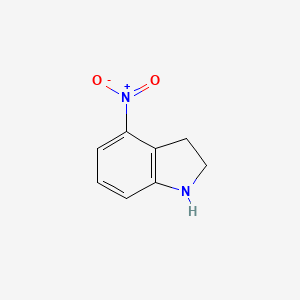



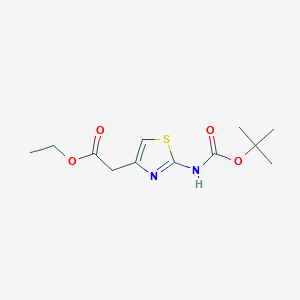

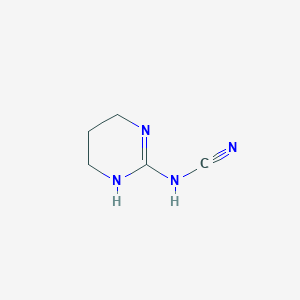
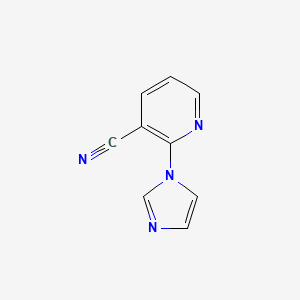
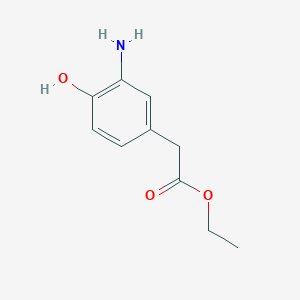

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)
